Cas no 2418691-38-8 ((9H-fluoren-9-yl)methyl 4-(3-amino-5-formyl-2,4,6-trimethylphenyl)piperazine-1-carboxylate)

(9H-fluoren-9-yl)methyl 4-(3-amino-5-formyl-2,4,6-trimethylphenyl)piperazine-1-carboxylate structure
2418691-38-8 structure
商品名:(9H-fluoren-9-yl)methyl 4-(3-amino-5-formyl-2,4,6-trimethylphenyl)piperazine-1-carboxylate
CAS番号:2418691-38-8
MF:C29H31N3O3
メガワット:469.57474732399
CID:5678062
PubChem ID:165772119

(9H-fluoren-9-yl)methyl 4-(3-amino-5-formyl-2,4,6-trimethylphenyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • (9H-fluoren-9-yl)methyl 4-(3-amino-5-formyl-2,4,6-trimethylphenyl)piperazine-1-carboxylate
    • EN300-26631850
    • 2418691-38-8
    • インチ: 1S/C29H31N3O3/c1-18-25(16-33)19(2)28(20(3)27(18)30)31-12-14-32(15-13-31)29(34)35-17-26-23-10-6-4-8-21(23)22-9-5-7-11-24(22)26/h4-11,16,26H,12-15,17,30H2,1-3H3
    • InChIKey: VUVSFSUVAAEVFN-UHFFFAOYSA-N
    • ほほえんだ: O(C(N1CCN(C2C(C)=C(C=O)C(C)=C(C=2C)N)CC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 469.23654186g/mol
  • どういたいしつりょう: 469.23654186g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 5
  • 複雑さ: 732
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 75.9Ų

(9H-fluoren-9-yl)methyl 4-(3-amino-5-formyl-2,4,6-trimethylphenyl)piperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26631850-1g
(9H-fluoren-9-yl)methyl 4-(3-amino-5-formyl-2,4,6-trimethylphenyl)piperazine-1-carboxylate
2418691-38-8
1g
$0.0 2023-09-12
Enamine
EN300-26631850-1.0g
(9H-fluoren-9-yl)methyl 4-(3-amino-5-formyl-2,4,6-trimethylphenyl)piperazine-1-carboxylate
2418691-38-8 95.0%
1.0g
$0.0 2025-03-20

(9H-fluoren-9-yl)methyl 4-(3-amino-5-formyl-2,4,6-trimethylphenyl)piperazine-1-carboxylate 関連文献

(9H-fluoren-9-yl)methyl 4-(3-amino-5-formyl-2,4,6-trimethylphenyl)piperazine-1-carboxylateに関する追加情報

Introduction to (9H-fluoren-9-yl)methyl 4-(3-amino-5-formyl-2,4,6-trimethylphenyl)piperazine-1-carboxylate (CAS No. 2418691-38-8)

Compound with the chemical name (9H-fluoren-9-yl)methyl 4-(3-amino-5-formyl-2,4,6-trimethylphenyl)piperazine-1-carboxylate and a CAS number of 2418691-38-8 represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The molecule incorporates a fluorene moiety, which is known for its rigidity and stability, combined with a piperazine ring system that is frequently employed in drug design due to its ability to interact with biological targets. The presence of an amino group and a formyl group on the aromatic ring further enhances its versatility, making it a valuable scaffold for the development of novel therapeutic agents.

The structural composition of this compound is particularly noteworthy. The fluorene backbone provides a stable platform for further functionalization, while the piperazine moiety introduces basicity and potential binding interactions with acidic or positively charged residues in biological targets. The formyl group on the aromatic ring offers opportunities for further derivatization, such as condensation reactions to form Schiff bases or further oxidation to carboxylic acids, expanding its utility in synthetic chemistry. This combination of features makes it an attractive candidate for exploring new pharmacological pathways.

In recent years, there has been growing interest in compounds that incorporate fluorene derivatives due to their excellent photophysical properties and stability. These characteristics make them suitable for applications in optoelectronic devices and as probes in biochemical assays. Additionally, the piperazine ring is a common pharmacophore in many drugs used to treat neurological disorders, cardiovascular diseases, and infections. The unique combination of these structural elements in (9H-fluoren-9-yl)methyl 4-(3-amino-5-formyl-2,4,6-trimethylphenyl)piperazine-1-carboxylate suggests potential therapeutic applications in these areas.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the fluorene group typically involves Friedel-Crafts acylation or alkylation reactions on a benzene derivative, followed by functionalization of the piperazine ring. The formyl group can be introduced through Vilsmeier-Haack formylation or other oxidation techniques. Each step must be carefully optimized to minimize side reactions and byproduct formation.

The biological activity of (9H-fluoren-9-yl)methyl 4-(3-amino-5-formyl-2,4,6-trimethylphenyl)piperazine-1-carboxylate has been explored in several preclinical studies. Initial investigations have shown promise in modulating neurotransmitter receptors, particularly those involved in pain signaling and cognitive function. The presence of the amino group allows for interactions with serotonin and dopamine receptors, which are key targets in treating depression and anxiety disorders. Furthermore, the formyl group can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity.

Recent advances in computational chemistry have enabled more efficient screening of potential drug candidates like this one. Molecular docking studies have been conducted using software such as AutoDock Vina and Schrödinger Suite to predict binding modes and affinities with various biological targets. These simulations have provided valuable insights into the compound's mechanism of action and have guided further optimization efforts.

The pharmacokinetic properties of this compound are also under investigation. In vitro studies have assessed its solubility, stability, and metabolic degradation pathways. These findings are crucial for understanding how the compound behaves within the body and for designing effective dosing regimens. Additionally, animal models have been used to evaluate acute toxicity and long-term safety profiles.

The potential applications of (9H-fluoren-9-yl)methyl 4-(3-amino-5-formyl-2,4,6-trimethylphenyl)piperazine-1-carboxylate extend beyond traditional pharmaceuticals. Its unique photophysical properties make it a candidate for use in bioimaging techniques and as a fluorescent probe in cellular assays. The compound's ability to interact with specific biological targets also suggests applications in diagnostic tools for early detection of diseases.

The development of new synthetic methodologies is an ongoing area of research for this compound. Innovations in catalytic processes and green chemistry principles are being explored to improve synthesis efficiency while reducing environmental impact. These advancements not only benefit the production process but also contribute to the broader goals of sustainable chemistry.

The future directions for research on this compound include exploring its role in combinatorial therapy regimens. By pairing it with other drugs that target different pathways, researchers aim to enhance therapeutic efficacy while minimizing side effects. Additionally, investigating its potential as a lead compound for drug development could uncover novel treatments for various diseases.

In conclusion, (9H-fluoren-9-yl)methyl 4-(3-amino-5-formyl-2,4,6-trimethylphenyl)piperazine-1-carboxylate (CAS No. 2418691-38-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its combination of a fluorene moiety and a piperazine ring system offers versatility in drug design, while its functional groups provide opportunities for further derivatization. Ongoing research into its biological activity, pharmacokinetic properties, and synthetic methodologies holds promise for future medical breakthroughs.

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